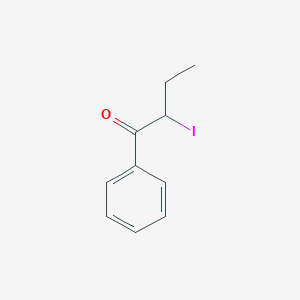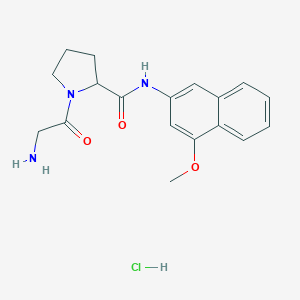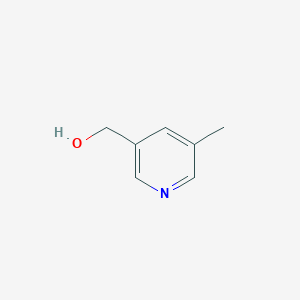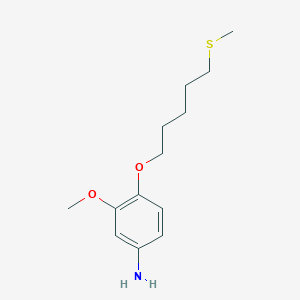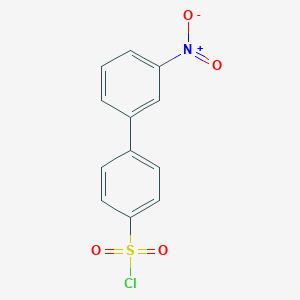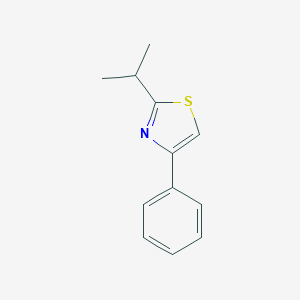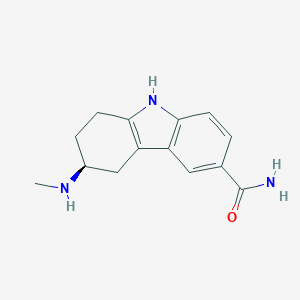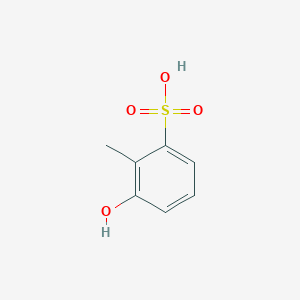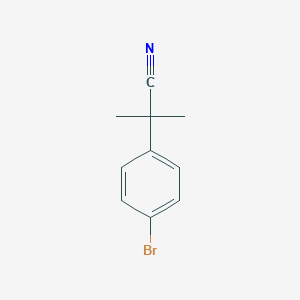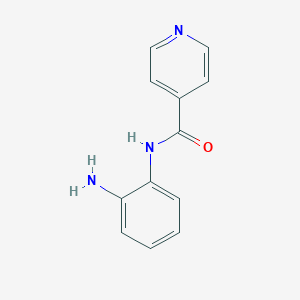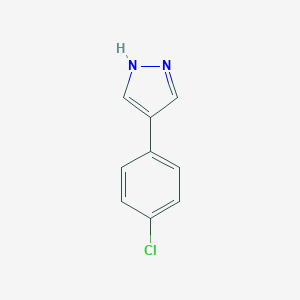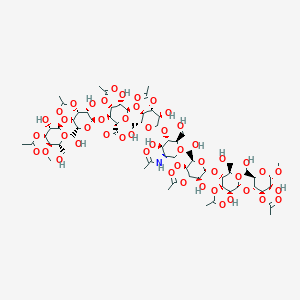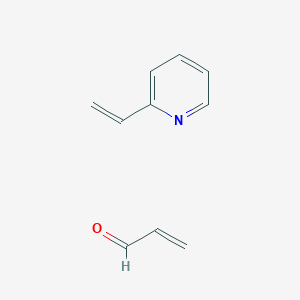
2-ethenylpyridine;prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vinylpyridine-acrolein copolymer is a synthetic polymer composed of vinylpyridine and acrolein monomers This copolymer is known for its unique chemical properties, which make it valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vinylpyridine-acrolein copolymer typically involves radical polymerization. Vinylpyridine and acrolein monomers are polymerized using an initiator such as azobisisobutyronitrile. The reaction is carried out under controlled conditions to ensure the desired copolymer composition and molecular weight.
Industrial Production Methods: In industrial settings, the production of vinylpyridine-acrolein copolymer may involve continuous polymerization processes. These methods allow for large-scale production while maintaining consistent quality. The polymerization reaction is often conducted in a solvent medium to facilitate the mixing of monomers and initiators.
Chemical Reactions Analysis
Types of Reactions: Vinylpyridine-acrolein copolymer can undergo various chemical reactions, including:
Oxidation: The aldehyde group in acrolein can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can also be reduced to form alcohols.
Substitution: The pyridine ring in vinylpyridine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the pyridine ring under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Vinylpyridine-acrolein copolymer has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst support.
Biology: Employed in the development of biosensors and as a matrix for enzyme immobilization.
Medicine: Investigated for drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of coatings, adhesives, and specialty polymers.
Mechanism of Action
The mechanism of action of vinylpyridine-acrolein copolymer is largely dependent on its chemical structure. The pyridine ring can interact with various molecular targets through coordination with metal ions or hydrogen bonding. The aldehyde group in acrolein can form covalent bonds with nucleophilic sites on biomolecules, leading to cross-linking or modification of proteins and other macromolecules.
Comparison with Similar Compounds
Polyvinylpyridine: A homopolymer of vinylpyridine with similar chemical properties but lacking the reactive aldehyde group of acrolein.
Polyacrolein: A homopolymer of acrolein with reactive aldehyde groups but lacking the aromatic pyridine ring.
Uniqueness: Vinylpyridine-acrolein copolymer combines the properties of both vinylpyridine and acrolein, resulting in a material with enhanced reactivity and versatility. The presence of both aromatic and aldehyde functional groups allows for a broader range of chemical modifications and applications compared to its homopolymer counterparts.
Properties
CAS No. |
102329-52-2 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.2 g/mol |
IUPAC Name |
2-ethenylpyridine;prop-2-enal |
InChI |
InChI=1S/C7H7N.C3H4O/c1-2-7-5-3-4-6-8-7;1-2-3-4/h2-6H,1H2;2-3H,1H2 |
InChI Key |
HESBELQAOMOTRT-UHFFFAOYSA-N |
SMILES |
C=CC=O.C=CC1=CC=CC=N1 |
Canonical SMILES |
C=CC=O.C=CC1=CC=CC=N1 |
Synonyms |
CVPA copolymer vinylpyridine-acrolein copolyme |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


